Cas no 2034516-37-3 (N-{3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-ylmethyl}-4-methoxy-2-methylbenzamide)

N-{3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-ylmethyl}-4-methoxy-2-methylbenzamide structure
2034516-37-3 structure
Product Name:N-{3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-ylmethyl}-4-methoxy-2-methylbenzamide
CAS No:2034516-37-3
MF:C17H19N5O3
MW:341.364463090897
CID:5901895
PubChem ID:119104975
Update Time:2025-05-19

N-{3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-ylmethyl}-4-methoxy-2-methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-{3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-ylmethyl}-4-methoxy-2-methylbenzamide
    • N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxy-2-methylbenzamide
    • AKOS026698602
    • F6559-3477
    • 2034516-37-3
    • N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-methoxy-2-methylbenzamide
    • N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-methoxy-2-methylbenzamide
    • Inchi: 1S/C17H19N5O3/c1-4-22-10-12(8-19-22)16-20-15(25-21-16)9-18-17(23)14-6-5-13(24-3)7-11(14)2/h5-8,10H,4,9H2,1-3H3,(H,18,23)
    • InChI Key: WLEOCEVYROXRSW-UHFFFAOYSA-N
    • SMILES: O1C(CNC(C2C=CC(=CC=2C)OC)=O)=NC(C2C=NN(C=2)CC)=N1

Computed Properties

  • Exact Mass: 341.14878949g/mol
  • Monoisotopic Mass: 341.14878949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 452
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 95.1Ų

N-{3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-ylmethyl}-4-methoxy-2-methylbenzamide Pricemore >>

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Additional information on N-{3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-ylmethyl}-4-methoxy-2-methylbenzamide

Introduction to N-{3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-ylmethyl}-4-methoxy-2-methylbenzamide (CAS No. 2034516-37-3)

N-{3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-ylmethyl}-4-methoxy-2-methylbenzamide, identified by the CAS number 2034516-37-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to a class of molecules characterized by its intricate heterocyclic structure, which includes a pyrazole ring and an oxadiazole moiety linked to a benzamide backbone. The presence of these functional groups imparts unique chemical and biological properties, making it a promising candidate for further exploration in drug discovery and medicinal chemistry.

The molecular structure of N-{3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-ylmethyl}-4-methoxy-2-methylbenzamide is meticulously designed to interact with biological targets in a specific manner. The pyrazole ring, known for its versatility in medicinal chemistry, contributes to the compound's ability to bind to enzymes and receptors with high affinity. Additionally, the oxadiazole moiety enhances the molecule's stability and bioavailability, which are critical factors in the development of new therapeutic agents. The benzamide group at the C-terminal end further extends the compound's pharmacological potential by facilitating interactions with biological macromolecules.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of N-{3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-ylmethyl}-4-methoxy-2-methylbenzamide with various biological targets. Studies suggest that this compound exhibits significant binding affinity for enzymes involved in inflammatory pathways, making it a potential lead compound for the development of novel anti-inflammatory agents. The methoxy and methyl substituents on the benzene ring contribute to the compound's lipophilicity, which is essential for crossing biological membranes and achieving effective drug delivery.

In vitro studies have demonstrated that N-{3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-ylmethyl}-4-methoxy-2-methylbenzamide possesses remarkable inhibitory activity against several key enzymes associated with metabolic disorders. The pyrazole and oxadiazole cores of the molecule are particularly effective in modulating enzyme activity by occupying specific binding pockets. This has opened up new avenues for investigating the compound's potential in treating conditions such as diabetes and hyperlipidemia. Furthermore, preliminary pharmacokinetic studies indicate that the compound exhibits favorable pharmacokinetic properties, including adequate solubility and metabolic stability.

The synthesis of N-{3-(1-ethyl-1H-pyrazol-4-yll)-1,2,4-oquadazol-l -5 -ylmethvl} - 4 - methoxy - 2 - methylbenzamide has been optimized to ensure high yield and purity. The synthetic route involves multi-step organic transformations, including condensation reactions, cyclization processes, and functional group modifications. Advanced catalytic systems have been employed to enhance reaction efficiency and minimize byproduct formation. The use of green chemistry principles has also been integrated into the synthesis to reduce environmental impact and improve sustainability.

Current research efforts are focused on exploring the mechanism of action of N-{3-(l - ethyl-l H - pyrazol - 4 yl) - l , 2 , 4 oxadiazol - 5 ylmethyl} - 4 methoxy - 2 methylbenzamide at a molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being utilized to elucidate the structural details of protein-ligand complexes formed with this compound. These studies aim to provide insights into how the molecule interacts with its biological targets and how these interactions can be optimized for therapeutic efficacy.

The potential applications of N-{3-(l ethyl-l H-pyrazol - 4 yl) - l , 2 , 4 oxadiazol - 5 ylmethyl} - 4 methoxy - 2 methylbenzamide extend beyond traditional pharmaceuticals. Researchers are investigating its use in agrochemicals and specialty chemicals where its unique structural features could provide novel solutions for crop protection and industrial applications. Additionally, the compound's ability to modulate biological pathways suggests it may have applications in biotechnology and synthetic biology.

As our understanding of complex biological systems continues to grow, compounds like N-{3-(l ethyl-l H-pyrazol - 4 yl) - l , 2 , 4 oxadiazol - 5 ylmethyl} - 4 methoxy - 2 methylbenzamide will play an increasingly important role in drug discovery and development. The integration of cutting-edge technologies such as artificial intelligence (AI) and machine learning (ML) into medicinal chemistry is accelerating the identification of novel lead compounds like this one. These advancements promise to bring about more effective treatments for a wide range of diseases in the coming years.

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